N-[6-[[(1S)-5,12-Dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide N-[6-[[(1S)-5,12-Dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide
Brand Name: Vulcanchem
CAS No.: 64882-10-6
VCID: VC0042134
InChI: InChI=1S/C27H24F3NO10/c1-9-21(33)13(31-26(38)27(28,29)30)8-16(40-9)41-15-7-10(32)6-12-18(15)25(37)20-19(23(12)35)22(34)11-4-3-5-14(39-2)17(11)24(20)36/h3-5,9,13,15-16,21,33,35,37H,6-8H2,1-2H3,(H,31,38)/t9?,13?,15-,16?,21?/m0/s1
SMILES: CC1C(C(CC(O1)OC2CC(=O)CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)NC(=O)C(F)(F)F)O
Molecular Formula: C27H24F3NO10
Molecular Weight: 579.481

N-[6-[[(1S)-5,12-Dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide

CAS No.: 64882-10-6

Cat. No.: VC0042134

Molecular Formula: C27H24F3NO10

Molecular Weight: 579.481

* For research use only. Not for human or veterinary use.

N-[6-[[(1S)-5,12-Dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide - 64882-10-6

Specification

CAS No. 64882-10-6
Molecular Formula C27H24F3NO10
Molecular Weight 579.481
IUPAC Name N-[6-[[(1S)-5,12-dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide
Standard InChI InChI=1S/C27H24F3NO10/c1-9-21(33)13(31-26(38)27(28,29)30)8-16(40-9)41-15-7-10(32)6-12-18(15)25(37)20-19(23(12)35)22(34)11-4-3-5-14(39-2)17(11)24(20)36/h3-5,9,13,15-16,21,33,35,37H,6-8H2,1-2H3,(H,31,38)/t9?,13?,15-,16?,21?/m0/s1
Standard InChI Key YUSOEVZUVPTPEG-LZIMAVJNSA-N
SMILES CC1C(C(CC(O1)OC2CC(=O)CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)NC(=O)C(F)(F)F)O

Introduction

The compound N-[6-[[(1S)-5,12-Dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide is a complex organic molecule with a tetracene backbone linked to a sugar moiety and a trifluoroacetamide group. This compound is not directly referenced in the provided search results, but its structure suggests a potential application in pharmaceutical or biochemical research due to its structural similarity to known compounds like anthracyclines, which are used in cancer treatment.

Structural Analysis

The compound's structure includes a tetracene core with hydroxyl, methoxy, and oxo groups, attached to a sugar derivative (oxan-4-yl) and a trifluoroacetamide group. The presence of these functional groups indicates potential biological activity, possibly as a drug candidate or intermediate.

Functional GroupDescription
Tetracene CoreProvides a planar, aromatic structure, which can interact with biological molecules.
Hydroxyl GroupsCan participate in hydrogen bonding, enhancing solubility and interaction with enzymes.
Methoxy GroupMay influence lipophilicity and metabolic stability.
Oxo GroupsContribute to the compound's reactivity and potential for forming complexes.
Sugar MoietyEnhances water solubility and may facilitate cellular uptake.
TrifluoroacetamideIntroduces a highly polar group, potentially affecting pharmacokinetics and bioavailability.

Potential Applications

Given its structural complexity and functional groups, this compound could be explored for various biological activities, such as:

  • Anticancer Properties: Similar to anthracyclines, which intercalate DNA and inhibit topoisomerase II, this compound might exhibit antitumor effects.

  • Antimicrobial Activity: The presence of hydroxyl and oxo groups could allow it to interact with microbial enzymes or DNA.

  • Pharmacokinetic Modulation: The trifluoroacetamide group might influence its metabolic stability and distribution in the body.

Research Challenges

Investigating this compound would require comprehensive studies, including:

  • Synthesis: Developing efficient synthetic routes to produce the compound in sufficient quantities for research.

  • Biological Assays: Conducting in vitro and in vivo tests to evaluate its efficacy and safety.

  • Structural Optimization: Modifying the compound to enhance its therapeutic index or reduce side effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator